

Golcadomide in Lymphoma: A Comparative Analysis of Efficacy Across Histologies

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Compound of Interest

Compound Name: Golcadomide

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PRINCETON, New Jersey – New data from multiple clinical trials offer a clearer picture of the efficacy and safety of **golcadomide** (formerly BMS-986369, CC-99282), an investigational cereblon E3 ligase modulator (CELMoD), across different lymphoma histologies. This comparative guide synthesizes findings from key studies in relapsed/refractory (R/R) Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL), providing researchers, scientists, and drug development professionals with a comprehensive overview of **golcadomide**'s performance, mechanism of action, and experimental protocols.

Golcadomide is an oral CELMoD agent that induces the degradation of Ikaros and Aiolos, two critical transcription factors for B-cell development and survival.^[1] This dual mechanism of action leads to direct anti-tumor effects and immunomodulatory activity, making it a promising agent in the treatment of B-cell malignancies.^{[1][2]}

Comparative Efficacy of Golcadomide

Clinical trial data has demonstrated promising activity of **golcadomide**, both as a monotherapy and in combination with other agents, in heavily pretreated patient populations.

Relapsed/Refractory Follicular Lymphoma (R/R FL)

In the CC-99282-NHL-001 study (NCT03930953), **golcadomide** in combination with rituximab (RTX) showed significant efficacy in patients with R/R FL. Notably, a higher dose of

golcadomide was associated with improved response rates.

Treatment Arm	Dosage	Overall Response Rate (ORR)	Complete Response Rate (CRR)	Patient Population	Study ID
Golcadomide + RTX	0.2 mg	57% ^[3]	29% ^[3]	R/R FL	CC-99282-NHL-001
Golcadomide + RTX	0.4 mg	93%	67%	R/R FL	CC-99282-NHL-001
Golcadomide + RTX	Not Specified	70%	40%	R/R FL (n=31)	NCT03930953

Relapsed/Refractory Diffuse Large B-cell Lymphoma (R/R DLBCL)

Patients with R/R DLBCL, a historically difficult-to-treat population, also showed encouraging responses to **golcadomide** in combination with rituximab in the CC-99282-NHL-001 study.

Treatment Arm	Dosage	Overall Response Rate (ORR)	Complete Response Rate (CR)	Patient Population	Study ID
Golcadomide + RTX	0.4 mg	~60%	44%	R/R DLBCL (n=77)	CC-99282-NHL-001
Golcadomide + RTX	Not Specified	50%	13%	R/R DLBCL (n=16, efficacy-evaluable)	CC-99282-NHL-001

Previously Untreated Aggressive B-cell Lymphoma (a-BCL)

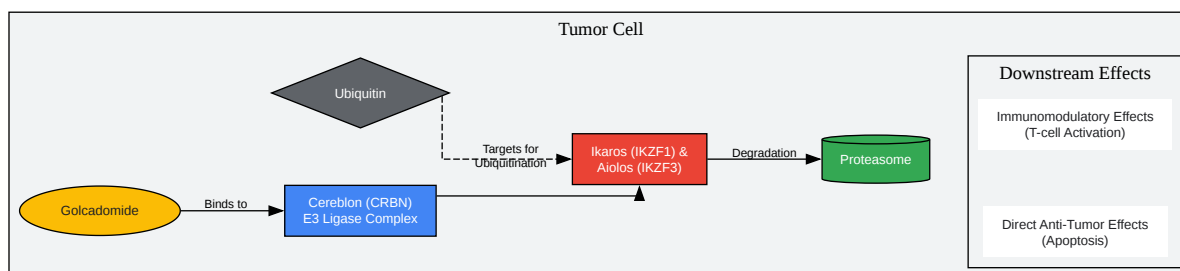
In the frontline setting, the combination of **golcadomide** with the standard R-CHOP regimen was evaluated in the CC-220-DLBCL-001 trial (NCT044484035) for previously untreated

aggressive B-cell lymphoma.

Treatment Arm	Dosage	Overall Response Rate (ORR)	Complete Metabolic Response (CMR) Rate	Patient Population	Study ID
Golcadomide + R-CHOP	0.2 mg	82%	64%	Previously untreated a-BCL (n=33)	CC-220-DLBCL-001
Golcadomide + R-CHOP	0.4 mg	88%	88%	Previously untreated a-BCL (n=33)	CC-220-DLBCL-001

Mechanism of Action: Golcadomide Signaling Pathway

Golcadomide acts as a "molecular glue" to the cereblon (CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors results in both direct anti-tumor effects and immunomodulatory activity.



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Caption: **Golcadomide**'s mechanism of action.

Experimental Protocols

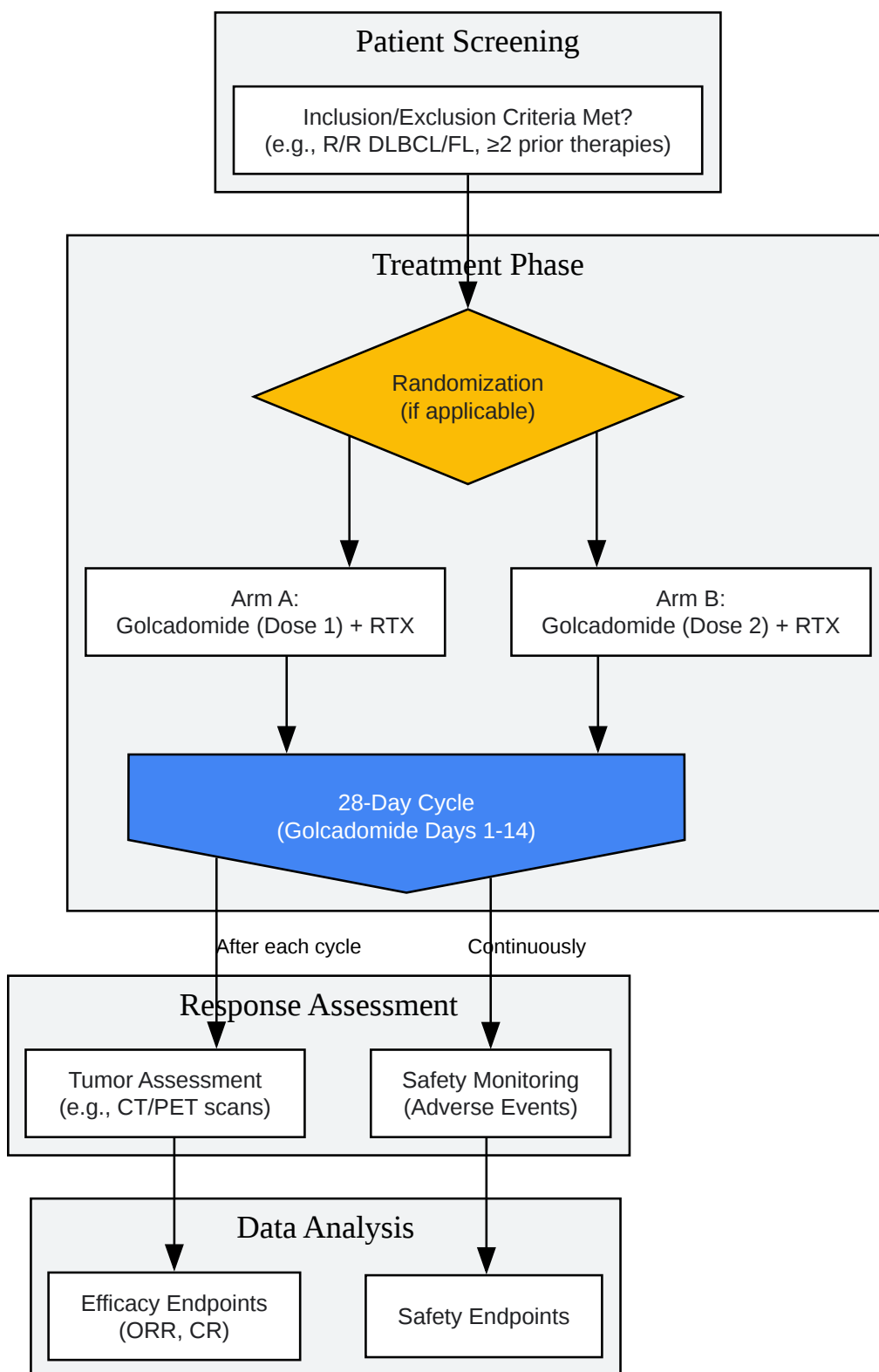
The clinical evaluation of **golcadomide** has been conducted through multi-center, open-label, phase 1/2 and phase 3 studies. The following provides a generalized overview of the experimental design for the key trials cited.

Study Design: Phase 1/2 (e.g., CC-99282-NHL-001)

- Objective: To evaluate the safety, tolerability, and preliminary efficacy of **golcadomide** as a monotherapy and in combination with other agents in patients with relapsed/refractory non-Hodgkin lymphoma.
- Patient Population: Patients with R/R DLBCL or R/R FL who have received at least two prior lines of therapy. In some cases, transplant-ineligible DLBCL patients after one line of therapy were included.
- Treatment Arms:
 - Part A (Dose Escalation): **Golcadomide** monotherapy at various dosing schedules.
 - Part B (Dose Expansion): **Golcadomide** at selected doses (e.g., 0.2 mg, 0.4 mg) with or without rituximab.
- Dosing Schedule: A common schedule for **golcadomide** was oral administration for 14 days followed by a 14-day rest period in a 28-day cycle.
- Primary Endpoints: Safety and tolerability.
- Secondary Endpoints: Overall Response Rate (ORR), Complete Response (CR) rate, Duration of Response (DOR).

Study Design: Phase 1b (e.g., CC-220-DLBCL-001)

- Objective: To assess the safety and efficacy of **golcadomide** in combination with R-CHOP in previously untreated aggressive B-cell lymphoma.
- Patient Population: Patients with previously untreated, high-risk large B-cell lymphoma.
- Treatment Arms: **Golcadomide** at different dose levels (e.g., 0.2 mg, 0.4 mg) administered on days 1-7 of each 21-day R-CHOP cycle for six cycles.
- Primary Endpoints: Safety and determination of the recommended Phase 2 dose.
- Secondary Endpoints: ORR, Complete Metabolic Response (CMR) rate, Progression-Free Survival (PFS).



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Caption: A representative experimental workflow for a Phase 1/2 clinical trial of **golcadomide**.

Safety and Tolerability

Across the reviewed studies, **golcadomide** has demonstrated a manageable safety profile. The most common treatment-emergent adverse event is neutropenia, which has been generally manageable with supportive care such as growth factors. Non-hematologic adverse events have also been reported but are typically of lower grade.

Conclusion

Golcadomide continues to show significant promise as a novel therapeutic agent for various lymphoma histologies. The data to date, particularly in combination with rituximab and R-CHOP, suggests a potent anti-tumor activity in both relapsed/refractory and frontline settings. Ongoing and future clinical trials will be crucial in further defining the role of **golcadomide** in the evolving treatment landscape for lymphoma.

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